Grepafloxacin, specifically the (S)-enantiomer, is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. It was marketed under the trade name Raxar by Glaxo Wellcome but was withdrawn from the market in 1999 due to concerns over its potential to cause serious cardiac arrhythmias. Grepafloxacin is classified as a fluoroquinolone, which are synthetic antibiotics known for their efficacy against both Gram-positive and Gram-negative bacteria.
Grepafloxacin originates from the quinolone class of antibiotics, which target bacterial DNA replication processes. It is specifically classified under the third generation of fluoroquinolones, which are characterized by enhanced activity against Gram-positive bacteria compared to earlier generations. The compound is identified by its IUPAC name and has various identifiers including a CAS number and PubChem CID.
The synthesis of grepafloxacin involves several key steps:
This multi-step process highlights the complexity involved in synthesizing compounds with specific substituents at various positions on the quinolone ring system .
Grepafloxacin has a molecular formula of and a molar mass of approximately . Its structure includes a fluorine atom at the 6-position and a piperazine moiety that enhances its antibacterial activity. The compound exists as a racemic mixture containing both (R)- and (S)-enantiomers, with the (S)-form being particularly noted for its pharmacological properties .
Grepafloxacin undergoes various chemical reactions that influence its antibacterial activity:
These reactions are essential for understanding how grepafloxacin functions as an antibiotic and how it can be effectively utilized in clinical settings .
Grepafloxacin exerts its antibacterial effects primarily through inhibition of bacterial enzymes involved in DNA replication:
This mechanism underscores the efficacy of grepafloxacin against a wide range of bacterial pathogens .
Grepafloxacin was primarily used in clinical settings for treating:
Despite its withdrawal from the market due to safety concerns, grepafloxacin's development contributed to advancements in fluoroquinolone antibiotics and provided insights into antibiotic resistance mechanisms .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: